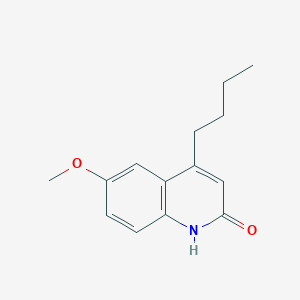![molecular formula C19H22N2O B12592063 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- CAS No. 321673-59-0](/img/structure/B12592063.png)
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . It is known for its unique structure, which includes a propenamide group attached to a phenyl ring substituted with a pentyl-pyridinyl moiety.
Preparation Methods
The synthesis of 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- involves several steps, typically starting with the preparation of the pyridinyl and phenyl intermediates. These intermediates are then coupled through various organic reactions, such as Suzuki-Miyaura coupling, to form the final compound. The reaction conditions often include the use of palladium catalysts, bases, and solvents like toluene or ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propenamide group to an amine.
Scientific Research Applications
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- can be compared with other similar compounds, such as:
2-Propenamide, 3-[4-(2-pyridinyl)phenyl]-: This compound lacks the pentyl group, which may affect its chemical reactivity and biological activity.
2-Propenamide, 3-[4-(5-methyl-2-pyridinyl)phenyl]-: The presence of a methyl group instead of a pentyl group can lead to differences in solubility and interaction with molecular targets.
2-Propenamide, 3-[4-(5-ethyl-2-pyridinyl)phenyl]-: The ethyl group may confer different steric and electronic properties compared to the pentyl group.
Properties
CAS No. |
321673-59-0 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[4-(5-pentylpyridin-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N2O/c1-2-3-4-5-16-8-12-18(21-14-16)17-10-6-15(7-11-17)9-13-19(20)22/h6-14H,2-5H2,1H3,(H2,20,22) |
InChI Key |
YALIPMYQZOWTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)






![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)

![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)

